molecular formula C22H27BrN2O3S B3666316 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2,4-dimethylphenyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2,4-dimethylphenyl)glycinamide

Cat. No.: B3666316
M. Wt: 479.4 g/mol
InChI Key: FAZCCBCASVEGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2,4-dimethylphenyl)glycinamide is a complex organic compound characterized by the presence of a bromophenyl sulfonyl group, a cyclohexyl group, and a dimethylphenyl group attached to a glycinamide backbone

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it is intended to be a drug, its mechanism of action would depend on its specific biological target .

Future Directions

Future research could involve studying the biological activity of this compound, potentially as a drug or therapeutic agent . Additionally, studies could be conducted to optimize its synthesis and improve its yield .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2,4-dimethylphenyl)glycinamide typically involves multiple steps. One common approach is to start with the bromination of a phenyl sulfonyl compound, followed by the introduction of the cyclohexyl and dimethylphenyl groups through a series of substitution reactions. The final step involves the formation of the glycinamide backbone through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2,4-dimethylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2,4-dimethylphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(3,5-dimethylphenyl)glycinamide
  • N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2,4-difluorophenyl)glycinamide

Uniqueness

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2,4-dimethylphenyl)glycinamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl sulfonyl group, in particular, may enhance its reactivity and potential as a pharmacological agent compared to similar compounds.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN2O3S/c1-16-8-13-21(17(2)14-16)24-22(26)15-25(19-6-4-3-5-7-19)29(27,28)20-11-9-18(23)10-12-20/h8-14,19H,3-7,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZCCBCASVEGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2,4-dimethylphenyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2,4-dimethylphenyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2,4-dimethylphenyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2,4-dimethylphenyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2,4-dimethylphenyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2,4-dimethylphenyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.